molecular formula C8H17NO B13078426 3-Amino-4,4-dimethylcyclohexan-1-ol

3-Amino-4,4-dimethylcyclohexan-1-ol

Cat. No.: B13078426
M. Wt: 143.23 g/mol
InChI Key: FOGOMCPZDNVTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4,4-dimethylcyclohexan-1-ol is a chemical compound with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . It is characterized by a cyclohexane ring substituted with an amino group at the third position and a hydroxyl group at the first position, along with two methyl groups at the fourth position. This compound is used primarily in research and development, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4-dimethylcyclohexan-1-ol can be achieved through various methods. One common approach involves the reductive amination of 4,4-dimethylcyclohexanone using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is usually subjected to purification techniques such as distillation or recrystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

Scientific Research Applications

3-Amino-4,4-dimethylcyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylcyclohexanol: Similar structure but lacks the amino group.

    4,4-Dimethylcyclohexanone: Contains a ketone group instead of the hydroxyl and amino groups.

Uniqueness

3-Amino-4,4-dimethylcyclohexan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in research and development .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-amino-4,4-dimethylcyclohexan-1-ol

InChI

InChI=1S/C8H17NO/c1-8(2)4-3-6(10)5-7(8)9/h6-7,10H,3-5,9H2,1-2H3

InChI Key

FOGOMCPZDNVTHN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1N)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.